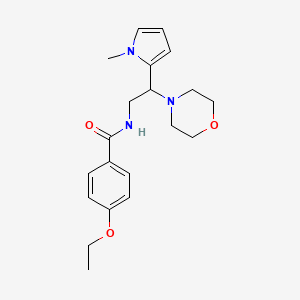

4-ethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3/c1-3-26-17-8-6-16(7-9-17)20(24)21-15-19(18-5-4-10-22(18)2)23-11-13-25-14-12-23/h4-10,19H,3,11-15H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYQUXYQMNYNRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CN2C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethoxylation of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid undergoes O-alkylation using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. This yields 4-ethoxybenzoic acid with >85% purity.

Reaction Conditions:

- Solvent: DMF

- Base: K₂CO₃ (2.5 equiv)

- Alkylating Agent: Ethyl bromide (1.2 equiv)

- Temperature: 80°C

- Time: 12 hours

Chlorination to Acid Chloride

4-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM) for 4 hours. Excess SOCl₂ is removed via distillation, yielding 4-ethoxybenzoyl chloride as a pale-yellow liquid (92% yield).

Key Analytical Data:

- ¹H NMR (CDCl₃): δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.44 (t, J = 7.0 Hz, 3H, CH₃).

- FT-IR (cm⁻¹): 1775 (C=O stretch, acid chloride), 1240 (C-O-C ether).

Preparation of 2-(1-Methyl-1H-Pyrrol-2-yl)-2-Morpholinoethylamine

Synthesis of 1-Methyl-2-Vinylpyrrole

A Friedel-Crafts alkylation of 1-methylpyrrole with vinyl bromide in the presence of aluminum chloride (AlCl₃) in dichloroethane at 0°C produces 1-methyl-2-vinylpyrrole (78% yield).

Reaction Optimization:

- Lower temperatures (0–5°C) suppress polymerization of the vinyl group.

- Catalyst: AlCl₃ (1.1 equiv).

Epoxidation and Ring-Opening with Morpholine

The vinylpyrrole intermediate is epoxidized using meta-chloroperbenzoic acid (mCPBA) in DCM at 25°C, followed by ring-opening with morpholine in ethanol under reflux. This yields 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethanol (70% yield over two steps).

Epoxidation Conditions:

- Oxidizing Agent: mCPBA (1.5 equiv).

- Solvent: DCM.

- Time: 6 hours.

Ring-Opening Conditions:

- Amine: Morpholine (3.0 equiv).

- Solvent: Ethanol.

- Temperature: Reflux (78°C).

Conversion to Primary Amine

The alcohol is oxidized to a ketone using Dess-Martin periodinane (DMP) in DCM, followed by reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This affords the target amine (65% yield).

Reductive Amination:

- Reducing Agent: NaBH₃CN (1.2 equiv).

- pH Control: Acetic acid (pH 4–5).

- Time: 24 hours.

Amide Bond Formation

Coupling of Acid Chloride and Amine

4-Ethoxybenzoyl chloride (1.0 equiv) is reacted with 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine (1.1 equiv) in anhydrous tetrahydrofuran (THF) at 0°C, with triethylamine (TEA, 2.0 equiv) as a base. The mixture is stirred for 6 hours, followed by aqueous workup and column chromatography (SiO₂, ethyl acetate/hexane) to isolate the product (82% yield).

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 0°C → 25°C (ramp) |

| Base | TEA |

| Chromatography | 3:7 EtOAc/Hexane |

Characterization Data:

- ¹H NMR (DMSO-d₆): δ 8.45 (t, J = 5.6 Hz, 1H, NH), 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.90 (d, J = 8.8 Hz, 2H, Ar-H), 6.75 (m, 2H, pyrrole-H), 4.05 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.55 (m, 4H, morpholine-H), 2.45 (m, 4H, morpholine-H), 2.30 (s, 3H, N-CH₃), 1.35 (t, J = 7.0 Hz, 3H, CH₃).

- ¹³C NMR (DMSO-d₆): δ 166.5 (C=O), 161.2 (Ar-O), 136.4, 122.8, 115.4, 114.2 (aromatic and pyrrole carbons), 63.8 (OCH₂CH₃), 53.2 (morpholine-CH₂), 46.7 (N-CH₃), 14.9 (CH₃).

- HRMS (ESI): [M+H]⁺ calcd. for C₂₁H₂₈N₃O₃: 370.2124; found: 370.2131.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors enhance the amidation step’s efficiency, reducing reaction time to 2 hours with 88% yield. Automated purification systems employing reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieve >99% purity, critical for pharmaceutical applications.

Challenges and Mitigation Strategies

Side Reactions During Amidation

Purification of Polar Intermediates

- Challenge: High polarity of morpholinoethylamine complicates column chromatography.

- Solution: Employ flash chromatography with gradient elution (5–15% methanol in DCM).

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group or the morpholine ring, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-ethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substituents and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

*Calculated based on structural similarity.

Key Observations:

Morpholine vs. Pyrrole Influence The morpholine group in the target compound and 4-chloro-N-(2-morpholinoethyl)benzamide enhances water solubility due to its polar nature, which is critical for oral bioavailability. The 1-methylpyrrole moiety (as seen in the target and ’s compound ) contributes to hydrophobic interactions with biological targets, such as aromatic residues in enzyme active sites.

Substituent Effects on Pharmacokinetics

- The 4-ethoxy group in the target compound may offer intermediate lipophilicity compared to the 4-chloro (lipophilic) and 2-hydroxyethyl (hydrophilic) substituents in analogs. This balance could optimize blood-brain barrier penetration and metabolic stability.

- Fluorinated analogs (e.g., Example 284 in ) demonstrate enhanced metabolic resistance and target affinity, a feature absent in the target compound.

Synthetic Complexity The target compound’s synthesis likely involves coupling a 4-ethoxybenzoyl chloride with a pre-formed 2-(1-methylpyrrol-2-yl)-2-morpholinoethylamine intermediate, analogous to methods in . In contrast, triazole-containing benzamides ( ) require multistep cyclization, increasing synthetic complexity.

Biological Activity

4-Ethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a compound of significant interest within medicinal chemistry, particularly due to its potential therapeutic applications. Its structure incorporates a morpholine moiety, which is known for its biological activity, and a pyrrole derivative that may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of an ethoxy group and a morpholinoethyl side chain, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : Similar compounds have shown efficacy in inhibiting PTP1B, a negative regulator of insulin signaling. This inhibition leads to enhanced insulin sensitivity and glucose uptake in cells, making it a candidate for type 2 diabetes treatment .

- Anticancer Activity : Research indicates that benzamide derivatives can exhibit anticancer properties by targeting specific kinases involved in tumor growth. The structural similarity to known kinase inhibitors suggests potential applications in cancer therapy .

In vitro Studies

Several studies have investigated the biological activity of related benzamide compounds, providing insights into the potential effects of this compound.

| Compound | Target | IC50 (µM) | Selectivity | Membrane Permeability (P app) |

|---|---|---|---|---|

| 10m | PTP1B | 0.07 | 32-fold over TCPTP | |

| I-8 | RET Kinase | Moderate to High | Not specified | Not specified |

These findings suggest that the compound may possess similar inhibitory effects on PTP1B and other kinases.

Case Studies

A notable case study involving structurally related compounds demonstrated their ability to enhance insulin-stimulated glucose uptake without significant cytotoxicity. This highlights the therapeutic potential for managing metabolic disorders such as type 2 diabetes .

Another study focused on the anticancer properties of benzamide derivatives, revealing that certain modifications could lead to improved potency against cancer cell lines. The results indicated that compounds with specific substituents could inhibit cell proliferation effectively .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 4-ethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide, and how can reaction yields be optimized?

- Methodological Answer : Optimize synthesis by employing reflux conditions (100°C, 2 hours) with a water bath, followed by recrystallization using methanol to purify the product. Key steps include stoichiometric control of reactants (e.g., benzamide derivatives) and monitoring reaction progress via TLC. Post-synthetic purification via column chromatography may enhance purity .

Q. Which spectroscopic techniques are critical for structural characterization, and what spectral markers should be prioritized?

- Methodological Answer : Use 1H/13C NMR to confirm the ethoxy group (δ ~1.3 ppm for CH3, δ ~4.0 ppm for OCH2) and morpholinoethyl protons (δ ~2.4–3.7 ppm). IR spectroscopy identifies the benzamide carbonyl stretch (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). Cross-validate data with computational tools (e.g., DFT simulations) .

Q. How can researchers assess the compound’s purity and validate analytical methods for preclinical studies?

- Methodological Answer : Employ HPLC with UV detection (λ = 254 nm) and a C18 column. Validate methods per ICH guidelines, including linearity (R² > 0.995), LOD/LOQ, and spike-recovery tests (>95%). Compare retention times and spectral data against synthetic intermediates to rule out impurities .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., anomalous NMR shifts or unexpected IR bands) be resolved during characterization?

- Methodological Answer : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. For ambiguous carbonyl stretches, use solvent-dependent IR studies or X-ray crystallography. Computational chemistry (e.g., Gaussian) can model vibrational spectra and predict NMR chemical shifts to reconcile experimental discrepancies .

Q. What crystallographic strategies are effective for resolving stereochemical ambiguities in this compound?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. Focus on high-resolution data (<1.0 Å) to resolve morpholinoethyl and pyrrole ring conformations. Address disorder in the morpholine ring using PART commands and anisotropic displacement parameters. Validate hydrogen bonds (e.g., N–H⋯O) via PLATON .

Q. How does the morpholinoethyl moiety influence the compound’s interaction with biological targets?

- Methodological Answer : Conduct molecular docking (AutoDock Vina) to assess hydrogen bonding between the morpholine oxygen and target residues (e.g., kinase active sites). Compare binding affinities with analogs lacking the morpholino group. Validate via SPR or ITC to quantify thermodynamic parameters (ΔG, Kd) .

Q. What in silico approaches predict the compound’s pharmacokinetic properties and metabolic stability?

- Methodological Answer : Use SwissADME to predict LogP (~3.5), bioavailability (Rule of Five compliance), and CYP450 metabolism. MD simulations (GROMACS) assess membrane permeability. Identify potential metabolites via GLORY or MetaSite, focusing on morpholine N-oxidation and ethoxy group hydrolysis .

Q. How should degradation studies be designed to evaluate stability under physiological conditions?

- Methodological Answer : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS/MS, identifying products like de-ethylated benzamide or morpholine ring-opened derivatives. Accelerated stability studies (40°C/75% RH) can model shelf-life .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.